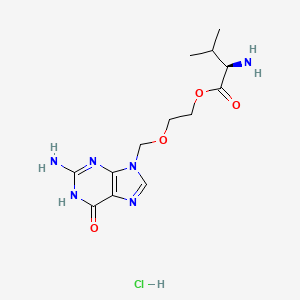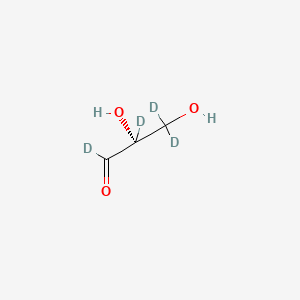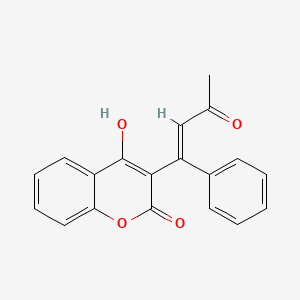
D-Valacyclovir Hydrochloride
Vue d'ensemble
Description
D-Valacyclovir Hydrochloride is the hydrochloride salt form of the L-valyl ester of acyclovir. It is an antiviral drug used primarily to treat infections caused by herpes simplex virus types 1 and 2, varicella-zoster virus, and cytomegalovirus . This compound is a prodrug, meaning it is converted into its active form, acyclovir, in the body. The conversion enhances the bioavailability of acyclovir, making it more effective in treating viral infections .
Applications De Recherche Scientifique
D-Valacyclovir Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its antiviral properties and mechanisms of action against herpes viruses.
Medicine: Widely used in clinical settings to treat herpes infections, including genital herpes and shingles.
Industry: Employed in the pharmaceutical industry for the production of antiviral medications.
Mécanisme D'action
Target of Action
D-Valacyclovir Hydrochloride, also known as Valacyclovir, primarily targets two key enzymes: Thymidine kinase and DNA polymerase . These enzymes play a crucial role in the replication of herpes viruses, which are the primary pathogens that Valacyclovir is used to treat .
Mode of Action
Valacyclovir is a prodrug that is rapidly and nearly completely converted to Acyclovir in the body . Acyclovir is then converted to its active form, Acyclovir triphosphate (ACV-TP), by virus-specific thymidine kinase and other cellular enzymes . ACV-TP competitively inhibits viral DNA polymerase, incorporates into the growing viral DNA chain, and terminates it . This process effectively halts the replication of the virus.
Biochemical Pathways
The conversion of Valacyclovir to Acyclovir involves intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver . The active form, ACV-TP, then competes with deoxyguanosine triphosphate for viral DNA polymerase and gets incorporated into the viral DNA, resulting in chain termination .
Pharmacokinetics
Valacyclovir exhibits superior pharmacokinetics compared to Acyclovir due to its better absorption. After oral administration, Valacyclovir is rapidly absorbed from the gastrointestinal tract and converted to Acyclovir and L-valine . The absolute bioavailability of Acyclovir after administration of Valacyclovir was measured at 54.5% ± 9.1% . The drug is widely distributed throughout the body, including the brain, kidney, lungs, liver, spleen, muscle, uterus, vagina, and cerebrospinal fluid . It is primarily excreted in urine .
Result of Action
The result of Valacyclovir’s action is the inhibition of viral DNA synthesis and replication. By terminating the growing viral DNA chain, Valacyclovir effectively halts the replication of the herpes virus, thereby controlling the infection .
Action Environment
Environmental factors such as pH and temperature can influence the action of Valacyclovir. For instance, the rate of the reaction between Valacyclovir and permanganate, which is used to detect and separate Valacyclovir-related impurities, was found to be associated with an increase in concentrations of alkali, reductant, and temperature
Analyse Biochimique
Biochemical Properties
D-Valacyclovir Hydrochloride plays a significant role in biochemical reactions by enhancing the systemic absorption of acyclovir. Upon oral administration, this compound is rapidly converted to acyclovir and L-valine by the enzyme valacyclovir hydrolase . Acyclovir then acts as a selective inhibitor of viral DNA polymerase, effectively halting viral DNA synthesis . The compound interacts with enzymes such as thymidine kinase, which phosphorylates acyclovir to its active triphosphate form, allowing it to inhibit viral DNA polymerase .
Cellular Effects
This compound influences various cellular processes by converting to acyclovir, which then inhibits viral replication. This inhibition affects cell signaling pathways and gene expression related to viral replication . The compound’s impact on cellular metabolism includes the disruption of viral DNA synthesis, leading to the suppression of viral proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to acyclovir, which is then phosphorylated by viral thymidine kinase to acyclovir monophosphate. This is further phosphorylated by cellular enzymes to acyclovir triphosphate . Acyclovir triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA, resulting in chain termination and inhibition of viral DNA polymerase . This selective inhibition of viral DNA synthesis is the primary mechanism by which this compound exerts its antiviral effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its rapid conversion to acyclovir. The stability of the compound is maintained during its conversion, and its degradation products, acyclovir and L-valine, continue to exert antiviral effects . Long-term studies have shown that the compound remains effective in suppressing viral replication over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses have been associated with increased antiviral activity but also with potential toxic effects, such as nephrotoxicity . In horses, for example, dosages of 27-40 mg/kg every 8 hours for 2 days, followed by 18-20 mg/kg every 8 hours for 1-2 weeks, have been used to treat equine herpesvirus myeloencephalopathy . Caution is advised due to the potential for adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to acyclovir and L-valine via first-pass intestinal and hepatic metabolism . Acyclovir is further metabolized by aldehyde oxidase and alcohol dehydrogenase to inactive metabolites . These metabolic pathways ensure the effective conversion and utilization of the compound in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its rapid absorption from the gastrointestinal tract and conversion to acyclovir . Acyclovir is then distributed throughout the body, with a volume of distribution that allows it to reach various tissues and exert its antiviral effects . The compound’s interaction with transporters such as HPT-1 facilitates its efficient uptake and distribution .
Subcellular Localization
This compound, once converted to acyclovir, localizes within the cell nucleus where it exerts its antiviral effects . The targeting of acyclovir to the nucleus is facilitated by its phosphorylation and incorporation into viral DNA, leading to the inhibition of viral DNA synthesis . This subcellular localization is crucial for the compound’s antiviral activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Valacyclovir Hydrochloride involves the esterification of acyclovir with L-valine. The process typically includes the following steps:
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure D-Valacyclovir.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Esterification: Using industrial reactors, acyclovir and L-valine are reacted under controlled conditions to form the ester.
Purification and Crystallization: The product is purified through crystallization and filtration techniques to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: D-Valacyclovir Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like permanganate.
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form acyclovir and L-valine.
Common Reagents and Conditions:
Oxidizing Agents: Permanganate in alkaline conditions.
Hydrolysis Conditions: Aqueous solutions at physiological pH.
Major Products:
Oxidation Products: Formylmethyl 2-amino-3-methylbutanoate and 2-amino-9-(hydroxymethyl)-1H-purin-6(9H)-one.
Hydrolysis Products: Acyclovir and L-valine.
Comparaison Avec Des Composés Similaires
Acyclovir: The active form of D-Valacyclovir Hydrochloride, used directly as an antiviral agent.
Famciclovir: Another antiviral prodrug that is converted to penciclovir in the body.
Ganciclovir: An antiviral drug used to treat cytomegalovirus infections.
Comparison:
Bioavailability: this compound has higher bioavailability compared to acyclovir, making it more effective in oral administration.
Mechanism of Action: All three compounds inhibit viral DNA polymerase, but this compound and acyclovir are more selective for herpes viruses.
Clinical Use: this compound is preferred for its improved pharmacokinetic properties and reduced dosing frequency.
Propriétés
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-amino-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDDBUOENGJMLV-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858555 | |
| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl D-valinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124832-28-6 | |
| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl D-valinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of identifying D-Valacyclovir Hydrochloride as a degradation product of Valacyclovir Hydrochloride?
A1: Identifying degradation products like this compound is crucial for several reasons. First, it helps assess the stability of Valacyclovir Hydrochloride under different conditions []. This information is vital for determining appropriate storage conditions and shelf-life for drug formulations. Second, understanding the degradation pathways can guide the development of more stable formulations []. For example, excipients could be added to minimize degradation and improve the drug's stability. Finally, while the study doesn't delve into the specific properties of this compound, characterizing degradation products is essential for safety assessments. Knowing the potential degradation products ensures that their presence in formulations, even in trace amounts, does not pose a risk to patients.
Q2: The study mentions using RP-HPLC to analyze the stressed samples. How did this method help in identifying this compound?
A2: RP-HPLC, or Reverse-Phase High-Performance Liquid Chromatography, is a powerful analytical technique used to separate, identify, and quantify components within a mixture []. In this study, researchers subjected Valacyclovir Hydrochloride to various stress conditions to accelerate degradation. RP-HPLC was then used to analyze the stressed samples. The researchers likely compared the retention time and spectral characteristics of the unknown peak corresponding to this compound with that of a standard, thus enabling its identification []. This technique allows for the detection and quantification of even small amounts of degradation products, making it a valuable tool in pharmaceutical stability studies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![DL-[1,3-13C2]Glyceraldehyde](/img/structure/B583794.png)


![DL-[1,2,3-13C3]Glyceraldehyde](/img/structure/B583801.png)

![D-[2-2H]Glyceraldehyde](/img/structure/B583804.png)



![[1-13C]Glycolaldehyde](/img/structure/B583812.png)

